Benzamide, N-(4-benzoyl-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)-
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Overview
Description
Benzamide, N-(4-benzoyl-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)- is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(4-benzoyl-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)- typically involves the reaction of benzoyl chloride with 4,5-dihydro-5-thioxo-1H-1,2,4-triazole-3-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(4-benzoyl-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Benzamide, N-(4-benzoyl-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Benzamide, N-(4-benzoyl-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting its anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- Benzamide, N-(1,5-dihydro-3-phenyl-5-thioxo-4H-1,2,4-triazol-4-yl)-
- Benzamide, N-(4-chlorophenyl)-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)-
Uniqueness
Compared to similar compounds, Benzamide, N-(4-benzoyl-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)- is unique due to its specific benzoyl group, which imparts distinct chemical and biological properties. This structural difference can lead to variations in its reactivity, stability, and biological activity .
Properties
CAS No. |
72828-79-6 |
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Molecular Formula |
C16H12N4O2S |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-(4-benzoyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)benzamide |
InChI |
InChI=1S/C16H12N4O2S/c21-13(11-7-3-1-4-8-11)17-15-18-19-16(23)20(15)14(22)12-9-5-2-6-10-12/h1-10H,(H,19,23)(H,17,18,21) |
InChI Key |
QQDVLOBKDOIASU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NNC(=S)N2C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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